REACTION_CXSMILES
|
[N+:1]([O-:4])([OH:3])=[O:2].O.O.O.O.O.[N+:10]([O-:13])([O-:12])=[O:11].[Bi+3:14].[N+:15]([O-:18])([O-:17])=[O:16].[N+]([O-])([O-])=O>O>[N+:1]([O-:4])([O-:3])=[O:2].[Bi+3:14].[N+:10]([O-:13])([O-:12])=[O:11].[N+:15]([O-:18])([O-:17])=[O:16] |f:1.2.3.4.5.6.7.8.9,11.12.13.14|
|
Name
|
bismuth nitrate pentahydrate
|
Quantity
|
24.3 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.[N+](=O)([O-])[O-].[Bi+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
66.6 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by mixing
|
Type
|
DISSOLUTION
|
Details
|
followed by dissolution
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-].[Bi+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |